molecular formula C16H16F15NO4S B15201739 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 68298-60-2

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester

Cat. No.: B15201739
CAS No.: 68298-60-2
M. Wt: 603.3 g/mol
InChI Key: ZGQOMXKQOOGSHP-UHFFFAOYSA-N
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Description

This fluorinated acrylate derivative is characterized by a perfluoroalkyl sulfonamide group (C7F15SO2N-) attached to an ethyl acrylate backbone via a butyl-substituted amino linker. Its structure imparts unique properties such as hydrophobicity, oleophobicity, and chemical stability, making it valuable in coatings, surfactants, and polymers . The compound’s applications are closely tied to its perfluoroalkyl chain length (C7) and alkylamino substituent (butyl), which influence solubility, reactivity, and environmental behavior.

Properties

CAS No.

68298-60-2

Molecular Formula

C16H16F15NO4S

Molecular Weight

603.3 g/mol

IUPAC Name

2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C16H16F15NO4S/c1-3-5-6-32(7-8-36-9(33)4-2)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h4H,2-3,5-8H2,1H3

InChI Key

ZGQOMXKQOOGSHP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester typically involves multiple steps, including the preparation of intermediate compounds. One common approach involves the reaction of 2-propenoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with pentadecafluoroheptyl sulfonyl chloride under controlled conditions to yield the final ester product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorinated chain enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among related compounds include:

  • Fluorinated chain length: Ranges from C4 (nonafluorobutyl) to C8 (heptadecafluorooptyl).
  • Amino substituents: Methyl, ethyl, or butyl groups on the sulfonamide nitrogen.
  • Polymerization status: Monomeric vs. polymeric forms.

Structural and Functional Differences

Table 1: Comparative Analysis of Selected Compounds
Compound Name Fluorinated Chain Amino Substituent Molecular Weight (g/mol) CAS No. Key Applications
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester C7 (C7F15) Butyl ~650 (estimated) 68140-18-1* Coatings, surface modifiers
2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester C7 (C7F15) Ethyl ~622 (estimated) 590711-02-6 Polymers, adhesives
2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester C4 (C4F9) Methyl 411.25 67584-55-8 Textile treatments, low-polarity solvents
Polymer with 2-[butyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester C8 (C8F17) Butyl 3529.92 (polymer) 68329-56-6 High-durability coatings

*Note: The CAS number 68140-18-1 is assigned to a methyl-substituted variant in ; the exact CAS for the butyl variant requires further verification.

Key Findings:

Fluorinated Chain Length :

  • Longer chains (C7–C8) enhance hydrophobicity and thermal stability but increase environmental persistence. C8 derivatives (e.g., PFOS-related compounds) are restricted under regulations due to bioaccumulation risks .
  • Shorter chains (C4) reduce persistence but offer weaker surface activity, limiting their use in high-performance applications .

Amino Substituents: Butyl groups improve solubility in organic solvents compared to methyl or ethyl, facilitating formulation in coatings . Methyl-substituted variants (e.g., CAS 67584-55-8) exhibit lower molecular weights and faster degradation rates .

Polymer vs. Monomer: Polymeric forms (e.g., CAS 68329-56-6) exhibit enhanced mechanical properties and reduced leaching of fluorinated moieties, aligning with regulatory preferences for lower environmental mobility .

Regulatory and Environmental Considerations

  • PFAS Regulations : Compounds with C8 chains (e.g., PFOS derivatives) face stringent restrictions under the U.S. EPA Significant New Use Rules (SNURs) and EU REACH . The target compound’s C7 chain may offer a regulatory compromise, though its persistence is still under scrutiny.
  • Toxicity : Perfluoroalkyl sulfonates are linked to bioaccumulation and endocrine disruption. Butyl substituents may reduce bioavailability compared to shorter alkyl chains .

Biological Activity

The compound 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential health implications.

Chemical Structure and Properties

The compound's structure is characterized by a propenoic acid backbone with a butyl group and a pentadecafluoroheptyl sulfonyl moiety. This unique combination imparts specific physicochemical properties that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₉H₃₈F₁₅N₁O₂S
Molecular Weight482.58 g/mol
Solubility in WaterLow
Boiling PointNot readily available

Research indicates that perfluorinated compounds (PFCs), including derivatives like 2-Propenoic acid, can interact with various biological systems. The sulfonyl group is particularly notable for its potential to affect cellular functions through:

  • Enzyme Modulation : PFCs have been shown to influence enzymes involved in lipid metabolism, potentially leading to dysregulation of lipid profiles in organisms .
  • Hormonal Disruption : Studies suggest that exposure to PFCs can alter levels of hormones such as thyroid hormones and testosterone, indicating a potential endocrine-disrupting effect .

Case Studies

  • Liver Toxicity in Rodents : Long-term studies have demonstrated that PFCs can cause significant liver damage in animal models. For instance, rats exposed to certain PFCs exhibited histopathological changes in the liver at low doses (0.06-0.23 mg/kg-bw per day) over two years .
  • Endocrine Disruption in Primates : A study involving monkeys revealed reduced serum levels of high-density lipoprotein (HDL) and alterations in thyroid hormone levels after administration of PFOS, a related compound, at doses as low as 0.03 mg/kg-bw per day for 26 weeks .
  • Aquatic Toxicity : Research on aquatic organisms has shown that PFCs can impact survival, growth, and reproduction, with some degradation products being significantly more toxic than their parent compounds .

Table 2: Summary of Biological Effects

Study TypeOrganismObserved EffectDose Level
Long-term toxicityRatsLiver histopathology0.06-0.23 mg/kg-bw/day
Hormonal studyMonkeysReduced HDL and thyroid hormones0.03 mg/kg-bw/day
Aquatic toxicityFishImpaired growth and reproductionVaries by species

Health Implications

The potential health risks associated with exposure to fluorinated compounds like 2-Propenoic acid are significant due to their persistence in the environment and human body. The estimated half-life for PFOS in humans is approximately 8.7 years, indicating long-term accumulation and potential chronic exposure risks .

Environmental Exposure Pathways

Human exposure primarily occurs through:

  • Dietary Intake : Contaminated food sources.
  • Inhalation : Indoor dust containing fluorinated compounds.
  • Direct Product Use : Consumer products treated with fluorinated substances.

Q & A

Basic Question: What are the recommended synthetic methodologies for 2-propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester?

Methodological Answer:
Synthesis typically involves a multi-step process:

Sulfonamide Formation : React pentadecafluoroheptyl sulfonyl fluoride with butylamine to yield the perfluorinated sulfonamide intermediate .

Esterification : The sulfonamide is then reacted with 2-hydroxyethyl methacrylate using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous conditions to form the final ester .

Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of fluorinated intermediates. Purity is verified via TLC or HPLC before polymerization .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the integrity of the perfluoroalkyl chain (δ -70 to -130 ppm for CF₂/CF₃ groups) .
  • Mass Spectrometry (HRMS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z ~950–1000) and fragmentation patterns of the sulfonamide group .
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and sulfonyl (SO₂ asymmetric stretch at ~1350 cm⁻¹) functionalities .

Basic Question: How does environmental pH and temperature affect its stability?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂. The compound decomposes above 250°C, with mass loss corresponding to perfluoroalkyl chain degradation .
  • Hydrolytic Stability : Accelerated aging studies in buffered solutions (pH 4–10) at 60°C for 72 hours show <5% hydrolysis, confirmed via LC-MS monitoring of methacrylic acid byproducts .

Advanced Question: What role does this compound play in fluoropolymer composites, and how are its properties optimized?

Methodological Answer:

  • Application : As a comonomer in oil-/water-repellent coatings, it enhances surface energy reduction (contact angles >110° for water) .
  • Optimization : Vary the molar ratio with acrylate comonomers (e.g., hexadecyl acrylate) during free-radical polymerization. Use DSC to monitor glass transition temperatures (Tg) and adjust for flexibility/rigidity balance .
  • Performance Testing : Evaluate abrasion resistance (ASTM D4060) and chemical stability in ASTM B117 salt spray tests .

Advanced Question: How can computational methods elucidate structure-property relationships in derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model polymer chains with varying perfluoroalkyl lengths to predict surface segregation behavior and interfacial energy .
  • DFT Calculations : Calculate electron-withdrawing effects of the sulfonamide group on methacrylate reactivity (e.g., Fukui indices for radical addition sites) .
  • QSPR Models : Correlate side-chain fluorination degree (e.g., %F content) with experimental contact angles to design low-surface-energy materials .

Advanced Question: What are the challenges in assessing its toxicological and environmental impacts?

Methodological Answer:

  • In Vitro Assays : Screen for immunotoxicity using human primary cell lines (e.g., THP-1 macrophages) exposed to 1–100 µM concentrations; measure cytokine release (IL-6, TNF-α) via ELISA .
  • Environmental Persistence : Use OECD 309 guidelines to study aerobic biodegradation in water/sediment systems. LC-HRMS identifies stable perfluoroalkyl sulfonate metabolites .
  • Comparative Risk : Cross-reference with EPA’s PFAS Master List to prioritize testing based on structural analogs (e.g., perfluorooctanoic acid) .

Advanced Question: How to reconcile conflicting data on its behavior in copolymer systems?

Methodological Answer:

  • Controlled Polymerization : Replicate conflicting studies (e.g., vs. 9) using identical initiators (e.g., AIBN) and monomer feed ratios. Monitor conversion via ¹H NMR .
  • Morphological Analysis : Use AFM or SAXS to compare phase separation in films. Discrepancies may arise from differences in molecular weight distribution (GPC data) .
  • Statistical Design : Apply DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, initiator concentration) affecting copolymer homogeneity .

Advanced Question: What advanced techniques detect and quantify its degradation products in environmental matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with WAX cartridges to isolate PFAS residues from water/soil .
  • Analytical Workflow :
    • LC-HRMS : Use a C18 column with 10 mM ammonium acetate in methanol/water. Detect [M-H]⁻ ions in negative ESI mode (mass accuracy <5 ppm) .
    • Nontarget Screening : Apply suspect screening workflows (e.g., CF₂-based fragment filtering) to identify novel metabolites .
  • Validation : Spike recovery tests (70–120%) and interlaboratory comparisons ensure reproducibility .

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